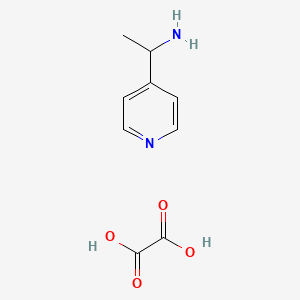
1-(Pyridin-4-yl)ethan-1-amine ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)ethan-1-amine ethanedioate is a compound that combines oxalic acid, a well-known organic acid, with 1-pyridin-4-ylethanamine, a derivative of pyridineIt is a strong dicarboxylic acid with the formula (COOH)₂ . 1-pyridin-4-ylethanamine, on the other hand, is an amine derivative of pyridine, a basic heterocyclic organic compound with the formula C₅H₅N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-pyridin-4-ylethanamine typically involves the reaction of oxalic acid with 1-pyridin-4-ylethanamine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add 1-pyridin-4-ylethanamine to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of oxalic acid often involves the alkali metal formate process, where alkali metal formates, such as sodium formate, are decomposed to produce oxalic acid . This oxalic acid can then be reacted with 1-pyridin-4-ylethanamine to produce the desired compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)ethan-1-amine ethanedioate can undergo various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form glyoxylic acid and glycolic acid.
Substitution: The amine group in 1-pyridin-4-ylethanamine can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like titanium dioxide for reduction . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include glyoxylic acid, glycolic acid, and various substituted derivatives of 1-pyridin-4-ylethanamine .
Scientific Research Applications
1-(Pyridin-4-yl)ethan-1-amine ethanedioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential effects on biological systems, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of oxalic acid;1-pyridin-4-ylethanamine involves its interaction with specific molecular targets and pathways. Oxalic acid can chelate metal ions, affecting various enzymatic activities and metabolic processes . 1-pyridin-4-ylethanamine can interact with receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid;1-pyridin-4-ylethanamine include:
Oxalic acid: A strong dicarboxylic acid with various industrial and biological applications.
1-pyridin-4-ylethanamine: An amine derivative of pyridine with potential therapeutic applications.
Uniqueness
1-(Pyridin-4-yl)ethan-1-amine ethanedioate is unique due to its combination of the chelating properties of oxalic acid and the biological activity of 1-pyridin-4-ylethanamine. This dual functionality makes it a versatile compound with a wide range of applications in different fields .
Properties
IUPAC Name |
oxalic acid;1-pyridin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-2-4-9-5-3-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUECOBNIEKFUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
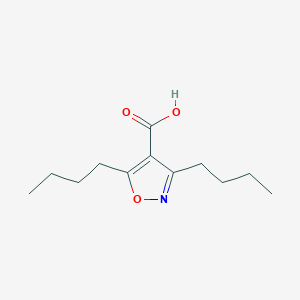
![[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine;oxalic acid](/img/structure/B7812597.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid;hydrochloride](/img/structure/B7812598.png)
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B7812606.png)

![[(6-Ethyl-4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7812614.png)

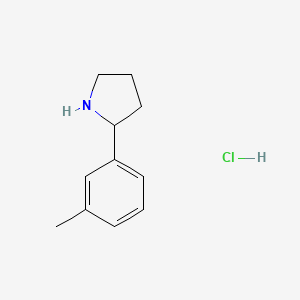
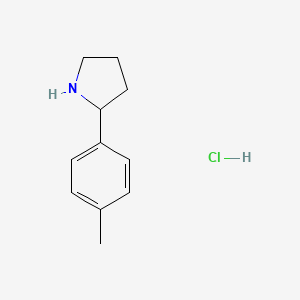

![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B7812673.png)
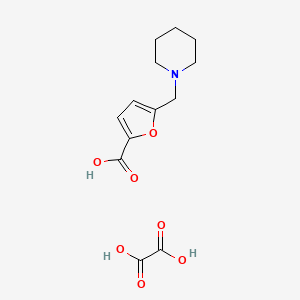
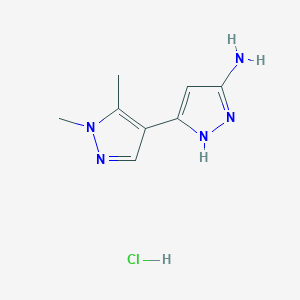
![N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812693.png)
